

# Spectroscopic Data for 3-Bromo-N-methylbenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

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## Introduction

**3-Bromo-N-methylbenzylamine** is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and purity of a substance. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromo-N-methylbenzylamine**, including  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not readily available in the public domain, this guide will leverage data from closely related compounds and first-principle spectroscopic theories to provide a robust predictive analysis. This approach not only offers a valuable reference for the characterization of **3-Bromo-N-methylbenzylamine** but also serves as an educational tool for the spectroscopic analysis of substituted benzylamines.

## Molecular Structure and Predicted Spectroscopic Features

The structure of **3-Bromo-N-methylbenzylamine**, with the CAS number 67344-77-8 and molecular formula  $\text{C}_8\text{H}_{10}\text{BrN}$ , forms the basis for all spectroscopic predictions.<sup>[1]</sup> The key

structural features include a meta-substituted benzene ring, a benzylic methylene group, and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Figure 1. Molecular structure of **3-Bromo-N-methylbenzylamine**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard <sup>1</sup>H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of **3-Bromo-N-methylbenzylamine** in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted <sup>1</sup>H NMR Data:

The predicted <sup>1</sup>H NMR spectrum of **3-Bromo-N-methylbenzylamine** in CDCl<sub>3</sub> is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine proton.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic (H2, H4, H5, H6)	7.0 - 7.5	Multiplet (m)	7-8
Benzylic (CH <sub>2</sub> )	~3.7	Singlet (s)	N/A
N-H	1.5 - 2.5 (broad)	Singlet (s)	N/A
N-Methyl (CH <sub>3</sub> )	~2.4	Singlet (s)	N/A

Interpretation and Rationale:

- **Aromatic Protons (7.0 - 7.5 ppm):** The four protons on the benzene ring will appear in the aromatic region. Due to the meta-substitution pattern, they are expected to give rise to a complex multiplet. The electron-withdrawing effect of the bromine atom will deshield the adjacent protons, shifting them downfield.
- **Benzylic Protons (~3.7 ppm):** The two protons of the methylene group ( $\text{CH}_2$ ) are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, leading to a predicted signal around 3.7 ppm. This is consistent with data from similar structures like N-methylbenzylamine.[2] The signal is expected to be a singlet as there are no adjacent protons to couple with.
- **N-H Proton (1.5 - 2.5 ppm):** The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.
- **N-Methyl Protons (~2.4 ppm):** The three protons of the methyl group attached to the nitrogen will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is expected to be around 2.4 ppm, similar to that observed in N-methylbenzylamine.[2]



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Figure 2. Workflow for  $^1\text{H}$  NMR data acquisition and processing.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

### Experimental Protocol:

The  $^{13}\text{C}$  NMR spectrum would be acquired using the same sample prepared for  $^1\text{H}$  NMR analysis. A proton-decoupled  $^{13}\text{C}$  NMR experiment would be performed on a 100 or 125 MHz

spectrometer. Chemical shifts are reported in ppm relative to TMS.

#### Predicted $^{13}\text{C}$ NMR Data:

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
Aromatic C-Br	~122
Aromatic C-CH <sub>2</sub>	~140
Aromatic CH	125 - 130
Benzylic CH <sub>2</sub>	~56
N-Methyl CH <sub>3</sub>	~36

#### Interpretation and Rationale:

- Aromatic Carbons (122 - 140 ppm):** The six aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 122 ppm due to the heavy atom effect of bromine. The carbon atom attached to the benzylic group (C-CH<sub>2</sub>) will be deshielded and is predicted to appear around 140 ppm. The remaining four aromatic CH carbons will appear between 125 and 130 ppm. These predictions are based on data for similar substituted benzenes.
- Benzylic Carbon (~56 ppm):** The benzylic carbon (CH<sub>2</sub>) is expected to have a chemical shift of around 56 ppm, influenced by the adjacent aromatic ring and nitrogen atom, as seen in N-methylbenzylamine.<sup>[3][4]</sup>
- N-Methyl Carbon (~36 ppm):** The N-methyl carbon (CH<sub>3</sub>) is predicted to resonate at approximately 36 ppm, which is a typical value for an N-methyl group in an aliphatic amine environment.<sup>[3][4]</sup>

## Infrared (IR) Spectroscopy

#### Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>) can be used. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

#### Predicted IR Data:

The IR spectrum of **3-Bromo-N-methylbenzylamine** is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity
N-H stretch	3300 - 3500	Medium, broad
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2800 - 3000	Medium
C=C aromatic stretch	1450 - 1600	Medium to strong
C-N stretch	1000 - 1250	Medium
C-Br stretch	500 - 600	Strong

#### Interpretation and Rationale:

- **N-H Stretch (3300 - 3500 cm<sup>-1</sup>):** A medium and broad absorption band in this region is characteristic of the N-H stretching vibration of a secondary amine. The broadening is due to hydrogen bonding.
- **C-H Stretches (2800 - 3100 cm<sup>-1</sup>):** The aromatic C-H stretching vibrations typically appear above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretches of the methylene and methyl groups are expected just below 3000 cm<sup>-1</sup>.
- **C=C Aromatic Stretch (1450 - 1600 cm<sup>-1</sup>):** Several bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

- C-N Stretch ( $1000 - 1250\text{ cm}^{-1}$ ): The stretching vibration of the carbon-nitrogen bond is expected in this region.
- C-Br Stretch ( $500 - 600\text{ cm}^{-1}$ ): A strong absorption band in the fingerprint region is anticipated for the carbon-bromine stretching vibration.

## Mass Spectrometry (MS)

### Experimental Protocol:

A mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting charged fragments would be separated based on their mass-to-charge ratio ( $m/z$ ).

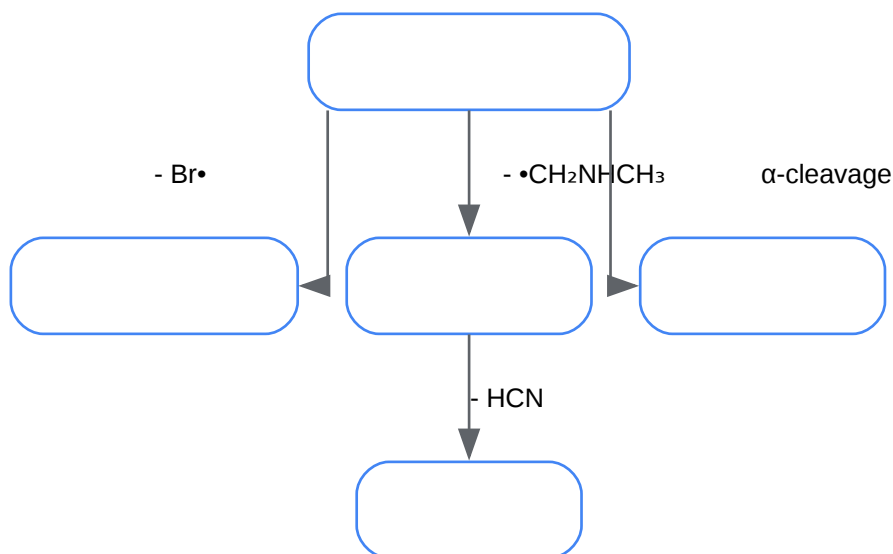
### Predicted Mass Spectrum Data:

The mass spectrum of **3-Bromo-N-methylbenzylamine** is expected to show a molecular ion peak and several characteristic fragment ions.

$m/z$	Predicted Ion	Comments
200/202	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom ( $^{19}\text{Br}$ and $^{81}\text{Br}$ in ~1:1 ratio).
121	$[M - \text{Br}]^+$	Loss of a bromine radical.
104	$[\text{C}_7\text{H}_6\text{N}]^+$	Benzylic cleavage, loss of the methylamino group.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment in benzyl compounds.
44	$[\text{CH}_3\text{NH}=\text{CH}_2]^+$	Alpha-cleavage, a characteristic fragmentation of amines.

## Interpretation and Rationale:

- **Molecular Ion ( $m/z$  200/202):** The molecular ion peak is expected at  $m/z$  200 and 202, corresponding to the two major isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximately 1:1 ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
- **Loss of Bromine ( $m/z$  121):** Fragmentation of the C-Br bond would lead to a peak at  $m/z$  121.
- **Benzylic Cleavage ( $m/z$  104):** Cleavage of the bond between the benzylic carbon and the nitrogen atom is a common fragmentation pathway for benzylamines, leading to a fragment at  $m/z$  104.
- **Tropylium Ion ( $m/z$  91):** Rearrangement of the benzyl cation can form the stable tropylium ion at  $m/z$  91.
- **Alpha-Cleavage ( $m/z$  44):** Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines and would result in a fragment at  $m/z$  44.



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Figure 3. Predicted mass spectral fragmentation pathway for **3-Bromo-N-methylbenzylamine**.

## Conclusion

This technical guide provides a detailed predictive analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **3-Bromo-N-methylbenzylamine**. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected spectral features, providing a valuable resource for the identification and characterization of this compound. The presented protocols for data acquisition and the rationale behind the spectral interpretations are intended to guide researchers in their experimental work and data analysis. While this guide offers a robust prediction, experimental verification remains the gold standard for structural elucidation.

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